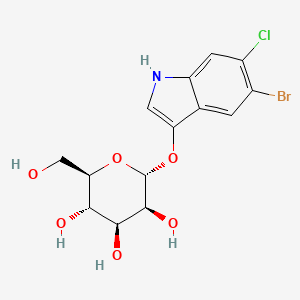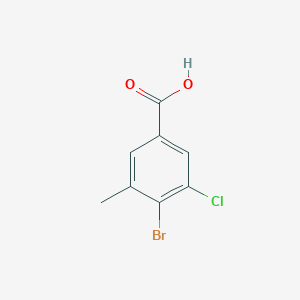![molecular formula C10H8OS B1375586 1-(Benzo[b]thiophen-7-yl)ethanone CAS No. 22720-52-1](/img/structure/B1375586.png)
1-(Benzo[b]thiophen-7-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzo[b]thiophen-5-yl)ethanone is a compound with the molecular formula C10H8OS . It is a yellow to brown solid at room temperature . It has a molecular weight of 176.24 .
Synthesis Analysis
The synthesis of benzothiophenes has been achieved through various methods. A palladium-catalyzed C-H arylation of electron-enriched heteroarenes with aryl bromides and aryl chlorides has been reported . Another method involves a one-step synthesis of benzo[b]thiophenes by aryne reaction with alkynyl sulfides . A hybrid pharmacophore approach was applied to design and synthesize a series of benzo[b]thiophene-diaryl urea derivatives with potential anticancer effect .Molecular Structure Analysis
The molecular structure of 1-(Benzo[b]thiophen-7-yl)ethanone can be found in various databases . The InChI code is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 .Chemical Reactions Analysis
The chemical reactions involving 1-(Benzo[b]thiophen-7-yl)ethanone are diverse. For instance, an aryne reaction with alkynyl sulfides affording benzo[b]thiophenes has been disclosed . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .Physical And Chemical Properties Analysis
1-(Benzo[b]thiophen-5-yl)ethanone is a yellow to brown solid at room temperature . It has a molecular weight of 176.24 . The InChI code is 1S/C10H8OS/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-6H,1H3 .Aplicaciones Científicas De Investigación
Anti-Osteoporosis Agents
1-(Benzo[b]thiophen-2-yl)ethanone analogues have been synthesized and evaluated as potential anti-osteoporosis agents. These compounds have shown effectiveness in enhancing BMP-2 expression and reducing bone defects in ovariectomized rat models, indicating their potential in osteoporosis treatment (Liu et al., 2009).
Anticancer Properties
Hydroxyl-containing benzo[b]thiophene analogs have demonstrated selective antiproliferative activity against laryngeal cancer cells. These compounds, by enhancing antioxidant enzyme activity and inducing apoptosis, show potential as cancer therapeutic agents (Haridevamuthu et al., 2023).
Synthesis of Benzothienopyranones
The compound has been used in the synthesis of benzothienopyranones, indicating its utility as a key intermediate in chemical syntheses. This application highlights its importance in the development of new chemical entities (Pradhan & De, 2005).
Crystal Structure Studies
Studies on the crystal structures of derivatives, such as bis(benzo[b]thiophen-2-yl)methane, have provided insights into their molecular conformation and potential applications in pharmaceuticals (Katzsch et al., 2016).
Antimycotic Activity
The compound's derivatives have shown antimycotic activity, suggesting its potential in developing new antifungal treatments (Raga et al., 1992).
Synthesis of Functionalized Polyheterocyclic Compounds
Its derivatives have been utilized in the synthesis of functionalized polyheterocyclic compounds, demonstrating its versatility in organic synthesis (Zhang et al., 2017).
Reactivity Studies
Studies have explored the reactivity of benzo[b]thiophene derivatives towards various nucleophiles, furthering understanding of its chemical properties and potential applications (Pouzet et al., 1998).
Photochromic Properties
Derivatives of 1,2-Bis(benzo[b]thiophen-3-yl)ethene have been synthesized, exhibiting thermally irreversible and fatigue-resistant photochromic properties, making them suitable for applications in materials science (Uchida et al., 1990).
Safety And Hazards
Propiedades
IUPAC Name |
1-(1-benzothiophen-7-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8OS/c1-7(11)9-4-2-3-8-5-6-12-10(8)9/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAQOGFFDWSXKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1SC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzo[b]thiophen-7-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

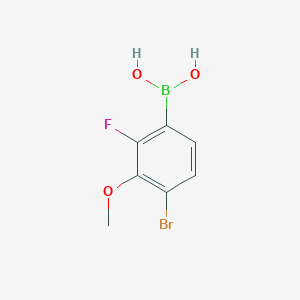
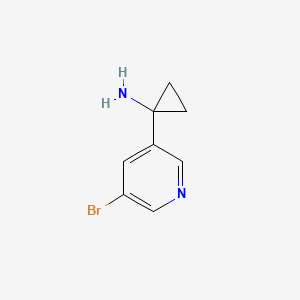
![1-Azabicyclo[2.2.1]heptane-4-carboxylic acid hydrochloride](/img/structure/B1375506.png)
![6-Acetyl-8-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1375507.png)
![5'-Bromospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1375508.png)
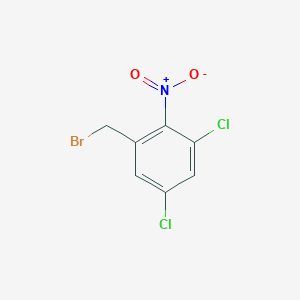
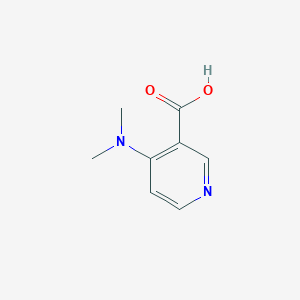
![1-({[(Benzyloxy)carbonyl]amino}methyl)cyclopentane-1-carboxylic acid](/img/structure/B1375513.png)
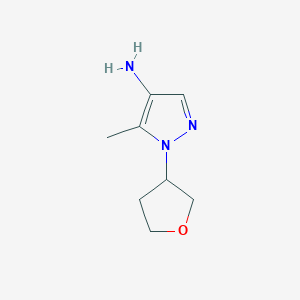
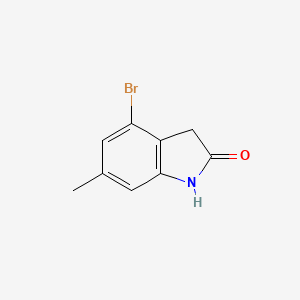
![5-{[(Tert-butoxy)carbonyl]amino}-1,2,3-thiadiazole-4-carboxylic acid](/img/structure/B1375519.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B1375522.png)
